

# Application Notes and Protocols for Two-Photon Microscopy with mRuby

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## Compound of Interest

Compound Name: *Miniruby*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

These application notes provide a comprehensive guide for utilizing the monomeric red fluorescent protein mRuby in two-photon microscopy applications. Two-photon microscopy is a powerful imaging technique that allows for deep tissue imaging with reduced phototoxicity and photobleaching, making it ideal for live-cell and in-vivo studies.[1][2] mRuby, a bright and photostable red fluorescent protein derived from *Entacmaea quadricolor*, serves as an excellent fluorescent probe for these applications.[3][4] Its large Stokes shift and red emission minimize autofluorescence and allow for clear visualization of subcellular structures and dynamic processes.[3][5]

It is important to distinguish mRuby from "Mini-ruby," a neurotracer composed of a biotinylated dextran amine conjugated to tetramethylrhodamine. While both are used in fluorescence microscopy, mRuby is a genetically encoded fluorescent protein, whereas Mini-ruby is a chemical dye used for neuronal tracing. This document will focus exclusively on the application of the fluorescent protein mRuby.

### Quantitative Data Presentation

The photophysical and two-photon excitation properties of mRuby are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of mRuby

Property	Value	Reference
Excitation Maximum (1-photon)	558 nm	[3]
Emission Maximum	605 nm	[3]
Molar Extinction Coefficient	112,000 M <sup>-1</sup> cm <sup>-1</sup>	[3]
Quantum Yield	0.35	[3]
Fluorescence Lifetime	2.6 ns	[3]
Stokes Shift	47 nm	[3]
Brightness*	1.23	[3]
pKa	4.4	[6]

\*Brightness is the product of the molar extinction coefficient and quantum yield, normalized to that of EGFP.

Table 2: Two-Photon Excitation Properties of mRuby

Property	Value	Reference
Peak Two-Photon Excitation Wavelength	~1060 nm	[7]
Two-Photon Action Cross-Section (at peak)	4.0 GM	[7]

## Experimental Protocols

### Labeling Strategies for mRuby Expression

Successful imaging with mRuby requires efficient expression of the fluorescent protein in the cells or organism of interest. The following are common methods for introducing the mRuby gene.

### Protocol 3.1.1: Plasmid Transfection for Transient Expression in Cultured Cells

- **Plasmid Preparation:** Obtain a mammalian expression vector containing the mRuby coding sequence. Plasmids for expressing mRuby fused to specific proteins or localization signals are commercially available or can be generated using standard molecular cloning techniques.
- **Cell Culture:** Plate cells on an appropriate imaging dish or plate (e.g., glass-bottom dishes) to a confluency of 50-70% on the day of transfection.
- **Transfection:**
  - For every 1 µg of plasmid DNA, use a commercially available transfection reagent according to the manufacturer's instructions.
  - Dilute the plasmid DNA and the transfection reagent in serum-free medium in separate tubes.
  - Combine the diluted DNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
  - Add the DNA-reagent complex dropwise to the cells.
- **Expression:** Incubate the cells for 24-48 hours post-transfection to allow for mRuby expression before imaging. The half-maturation time for mRuby's chromophore is approximately 2.8 hours at 37°C.[\[3\]](#)

### Protocol 3.1.2: Lentiviral Transduction for Stable Expression

- **Virus Production:** Produce lentiviral particles containing the mRuby gene in a packaging cell line (e.g., HEK293T) by co-transfecting the lentiviral vector with packaging and envelope plasmids.
- **Virus Titer Determination:** Determine the titer of the harvested lentivirus to ensure an appropriate multiplicity of infection (MOI).
- **Transduction:**

- Plate target cells and allow them to adhere.
- Add the lentivirus to the cells at the desired MOI in the presence of polybrene (4-8 µg/mL) to enhance transduction efficiency.
- Incubate for 12-24 hours.
- Selection and Expansion:
  - Replace the virus-containing medium with fresh growth medium.
  - If the lentiviral vector contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic 48-72 hours post-transduction to select for stably transduced cells.
  - Expand the stable cell line for subsequent experiments.

## Two-Photon Microscopy Imaging Protocol

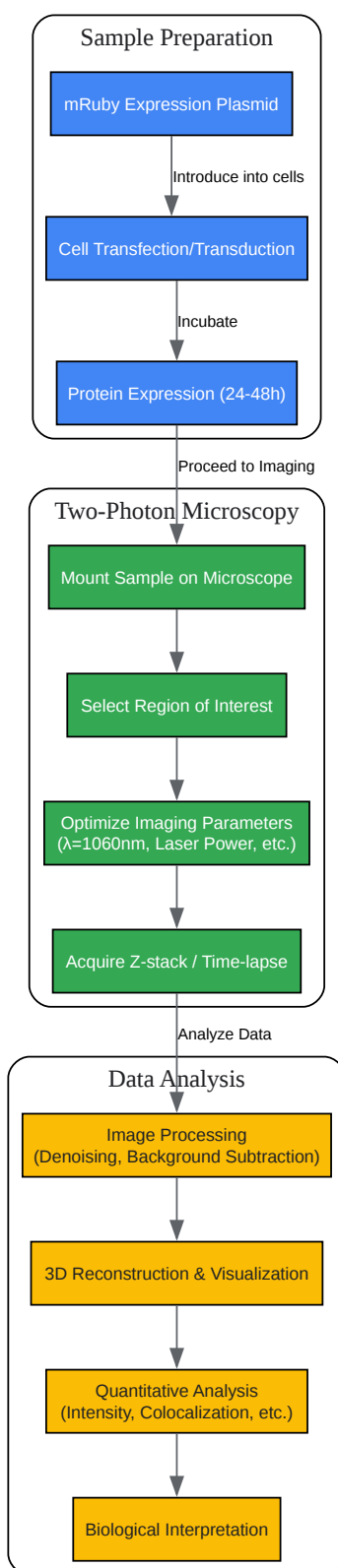
The following protocol provides a general guideline for imaging mRuby-expressing samples using a two-photon microscope. Specific parameters may need to be optimized for your particular instrument and sample.

- Microscope Setup:
  - Power on the two-photon laser and allow it to warm up for at least 30 minutes to ensure stable output power.
  - Select the appropriate emission filter for mRuby (e.g., a bandpass filter centered around 610 nm).
- Sample Mounting: Mount the imaging dish or chamber containing the mRuby-expressing cells or tissue on the microscope stage. If using an upright microscope for in-vivo imaging, ensure the animal is properly anesthetized and secured.
- Locating the Region of Interest (ROI):
  - Use a low magnification objective to locate the area with mRuby-expressing cells.

- Switch to a high numerical aperture (NA) objective suitable for two-photon imaging (e.g., 20x or 40x water immersion objective).
- Image Acquisition Parameters:
  - Excitation Wavelength: Tune the two-photon laser to the optimal excitation wavelength for mRuby, which is approximately 1060 nm.<sup>[7]</sup> If your laser does not tune to this wavelength, a wavelength between 1040 nm and 1100 nm can be used, though signal may be reduced.
  - Laser Power: Start with a low laser power and gradually increase it to obtain a sufficient signal-to-noise ratio while minimizing phototoxicity. The power required will depend on the expression level of mRuby and the depth of imaging.
  - Dwell Time: Adjust the pixel dwell time to balance image acquisition speed and signal-to-noise. A longer dwell time will increase the signal but also the risk of photobleaching.
  - Frame Averaging: Use frame averaging (e.g., averaging 2-4 frames) to improve the signal-to-noise ratio of the final image.
  - Z-stack Acquisition: For 3D imaging, define the top and bottom of the desired volume and the step size for the z-stack.
- Image Acquisition: Acquire images and/or time-lapse series of the mRuby-labeled structures.
- Data Analysis: Use appropriate imaging software to process and analyze the acquired images. This may include 3D reconstruction, intensity measurements, and tracking of dynamic processes.

## Mandatory Visualizations

## Experimental Workflow for Two-Photon Imaging of mRuby-Labeled Subcellular Structures

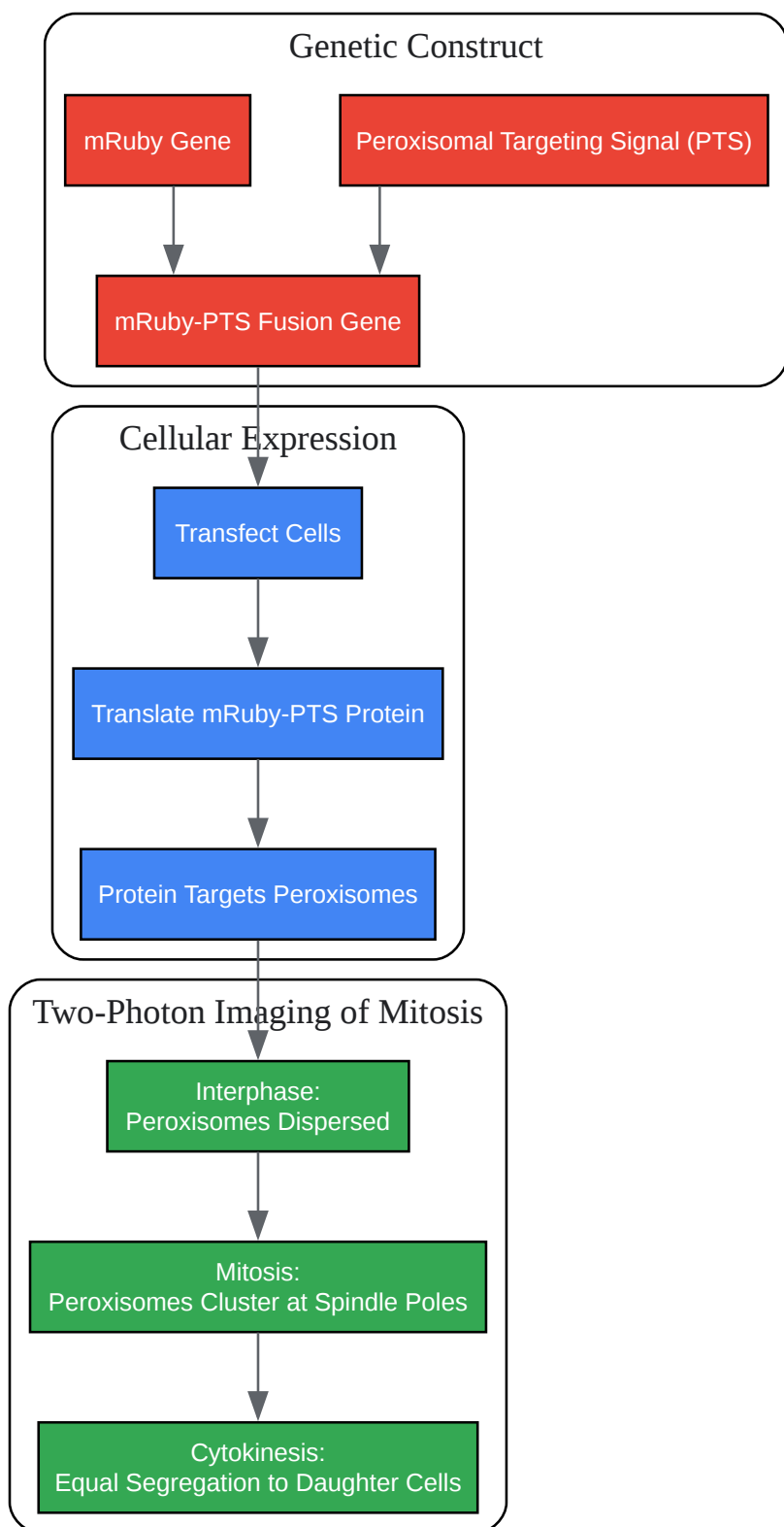


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Caption: A generalized workflow for imaging mRuby-labeled structures using two-photon microscopy.

## Visualizing Peroxisome Inheritance with mRuby-PTS

mRuby can be targeted to specific organelles by fusing it with appropriate localization signals. For instance, the addition of a C-terminal peroxisomal targeting signal (PTS) allows for the visualization of peroxisome dynamics.[3]



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Caption: Workflow for visualizing peroxisome inheritance using mRuby-PTS with two-photon microscopy.

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